Ethyl 2-(ethylthio)-4-({[(4-methylbenzyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-ethylsulfanyl-4-[(4-methylphenyl)methylcarbamoylamino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-4-23-15(21)13-14(20-17(25-13)24-5-2)19-16(22)18-10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJQAASRBYWEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)SCC)NC(=O)NCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-(ethylthio)-4-({[(4-methylbenzyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole derivatives with ethyl bromoacetate, followed by the introduction of the ethylthio group and subsequent functionalization with 4-methylbenzyl isocyanate. Reaction conditions generally include the use of organic solvents like dichloromethane or tetrahydrofuran, along with appropriate catalysts or bases.
Industrial Production Methods: : For industrial-scale production, batch reactors or continuous flow processes may be employed. Optimization of temperature, pressure, and reactant concentrations is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Studied for its potential enzyme inhibition properties and interactions with biological macromolecules.
Medicine: : Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: : Used in the development of novel materials and as a precursor for advanced chemical synthesis.
Mechanism of Action
Mechanism: : Its biological effects often result from binding to specific molecular targets, such as enzymes or receptors, altering their activity.
Molecular Targets and Pathways: : May involve the inhibition of enzymes like proteases or kinases, or the modulation of signaling pathways critical to cell growth and metabolism.
Comparison with Similar Compounds
Comparison: : Compared to other thiazole derivatives, Ethyl 2-(ethylthio)-4-({[(4-methylbenzyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylate displays unique properties due to the ethylthio group and the amide linkage, affecting its reactivity and biological activity.
Similar Compounds: : Thiazole derivatives like 2-aminothiazole, 2-(ethylthio)-4-thiazolecarboxylate. These compounds share the thiazole core but differ in substituent groups, influencing their chemical behavior and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
